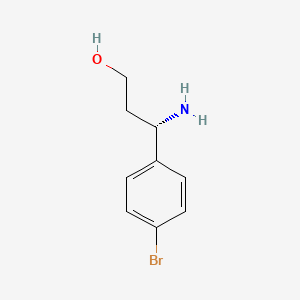

(s)-3-Amino-3-(4-bromophenyl)propan-1-ol

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

(3S)-3-amino-3-(4-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXQMFXVRNFZOH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CCO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654198 | |

| Record name | (3S)-3-Amino-3-(4-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1143534-62-6 | |

| Record name | (3S)-3-Amino-3-(4-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chiral Amino Alcohol Formation via Reductive Amination

A common laboratory synthesis involves the reductive amination of 3-(4-bromophenyl)-1-propanone with ammonia or an amine source, followed by reduction to yield the amino alcohol with stereocontrol at the C3 position.

- Starting Material : 3-(4-bromophenyl)-1-propanone

- Reagents : Ammonia or primary amine, reducing agents such as sodium borohydride or lithium aluminum hydride

- Solvents : Inert solvents like tetrahydrofuran or ethanol

- Conditions : Controlled temperature (40–60°C), pH modulation to optimize stereoselectivity

- Outcome : (S)-3-Amino-3-(4-bromophenyl)propan-1-ol with high enantiomeric excess

This route is favored for its straightforward approach to introduce the amino group while maintaining the stereochemistry of the chiral center.

Mannich-Type Reaction and Michael Addition

Another synthetic approach involves a Mannich reaction using 3-bromophenylacetone, formaldehyde, and ammonium chloride under reflux conditions in ethanol. This method forms the amino propanol skeleton through a Michael-type addition, with the bromophenyl substituent influencing reaction kinetics due to steric hindrance.

- Key Factors : Reaction time optimization (6–12 hours), solvent choice (polar aprotic solvents like DMF improve yield)

- Purification : Monitoring by TLC and HPLC to ensure >95% purity

- Stereochemical Control : Achieved by chiral catalysts or chiral auxiliaries during the reaction.

Bromination and Subsequent Amino Alcohol Formation (Related Thiophene Derivative)

For related compounds such as (3S)-3-Amino-3-(4-bromo(3-thienyl))propan-1-ol, the synthesis starts with bromination of thiophene using bromine or N-bromosuccinimide (NBS) catalyzed by iron(III) bromide, followed by reaction with chiral amino alcohol precursors under basic conditions. Although this is a different aromatic system, the methodology informs the bromination and amino alcohol formation steps applicable to 4-bromophenyl derivatives.

Industrial Production Methods

Industrial-scale synthesis adapts the above laboratory methods with process intensification and optimization:

- Continuous Flow Reactors : Enhance reaction control and scalability

- Catalytic Hydrogenation : Often used for reduction steps, employing palladium on carbon under high pressure and temperature to improve yield and purity

- Green Chemistry Principles : Minimizing hazardous reagents and solvents, optimizing atom economy

- Automated Purification : Chromatography and crystallization techniques to ensure enantiomeric purity and batch consistency.

Detailed Preparation Data Table

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Reductive Amination | 3-(4-bromophenyl)-1-propanone | NH3 or amine, NaBH4 or LiAlH4, EtOH, 40–60°C | This compound | High stereoselectivity achievable |

| 2 | Mannich Reaction | 3-bromophenylacetone, formaldehyde, NH4Cl | Reflux in ethanol, 6–12 h, polar aprotic solvent (DMF) | Amino propanol intermediate | Bromophenyl steric effects considered |

| 3 | Bromination (for related compounds) | Thiophene | Br2 or NBS, FeBr3 catalyst | Brominated thiophene derivative | Informs bromination methodology |

| 4 | Catalytic Hydrogenation (Industrial) | Amino ketone intermediates | Pd/C catalyst, H2, high pressure/temperature | Amino alcohol final product | Scalable and efficient |

Research Findings and Analytical Validation

- Stereochemical Purity : Confirmed by chiral HPLC using Chiralpak® columns and mobile phases such as hexane/isopropanol, achieving enantiomeric excess (ee) >99%.

- Structural Characterization : Proton and carbon NMR (δ ~3.3–4.8 ppm for amino and hydroxyl protons; aromatic protons δ ~7.2–7.5 ppm), IR spectroscopy (N-H/O-H stretches ~3300 cm⁻¹), and HRMS for molecular weight confirmation.

- Yield and Purity : Laboratory syntheses typically yield >80% with appropriate purification; industrial processes optimize for >90% yield and high batch-to-batch consistency.

- Synthesis Complexity : Multi-step syntheses such as the preparation of Fmoc-protected derivatives from 3-(4-bromophenyl)-1-propanol involve up to 11 steps with overall yields around 12.5%, highlighting the complexity of functional group transformations and protecting group strategies.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₉H₁₃BrClNO

- Molecular Weight : Approximately 266.56 g/mol

- CAS Number : 787615-13-8

- Appearance : White to yellow solid

The compound features a brominated phenyl group attached to a propanol backbone, which contributes to its unique reactivity and potential biological applications.

Organic Synthesis

(S)-3-Amino-3-(4-bromophenyl)propan-1-ol is utilized as a building block in organic synthesis. It serves as a precursor for the development of various pharmaceutical compounds and agrochemicals due to its functional groups that allow further chemical modifications. Its derivatives have been reported to exhibit fungicidal properties, enhancing its value in agricultural applications.

Biochemical Studies

The compound is investigated for its role in biochemical pathways, acting as a probe in biological studies. Its structure suggests potential interactions with neurotransmitter receptors, making it a candidate for neurological applications .

Pharmaceutical Development

Research indicates that this compound may influence neurotransmitter levels, suggesting implications for treating neurological disorders. Additionally, it has shown promising antimicrobial activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus .

Neurotransmitter Systems

Studies have highlighted the compound's ability to modulate neurotransmitter levels, which could lead to therapeutic effects in conditions such as depression or anxiety disorders .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against resistant bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values of related compounds:

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol | 16 | Mycobacterium tuberculosis |

| Pyrrole benzamide derivatives | 3.12 - 12.5 | Staphylococcus aureus, E. coli |

Note: TBD indicates that specific MIC values for the compound are still under investigation.

Cytotoxic Effects

Preliminary studies have indicated potential cytotoxic effects on cancer cell lines, suggesting that the compound may induce cell death through mechanisms linked to its structural features . Further research is necessary to elucidate these mechanisms.

Case Studies and Research Findings

Several notable studies have explored the biological activity of this compound:

- Neurotransmitter Interaction Studies :

- Antimicrobial Efficacy :

- Cytotoxicity Evaluation :

Mecanismo De Acción

The mechanism of action of (S)-3-Amino-3-(4-bromophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparación Con Compuestos Similares

(R)-3-Amino-3-(4-bromophenyl)propan-1-ol

The (R)-enantiomer (CAS: 1213037-93-4) shares the same molecular formula and mass as the (S)-form but exhibits distinct stereochemical properties. While its density (1.466 g/cm³) and boiling point (348.6 °C) are identical to predictions for the (S)-form, enantiomers differ in optical rotation and biological activity. For example, (R)-enantiomers of β-amino alcohols often show varied receptor binding affinities in drug applications .

Positional Isomers: 3-Amino-3-(3-bromophenyl)propan-1-ol Hydrochloride

This isomer (CAS: 1379957-89-7) substitutes the bromine at the meta position.

Substituent Variants: 3-Amino-3-(2-aminophenyl)propan-1-ol

With a 2-aminophenyl group (CAS: 886364-15-4), this derivative (C₉H₁₄N₂O, MW: 166.22 g/mol) introduces an additional amino group, increasing basicity (pKa ~9–10) and solubility in acidic media. However, it poses higher toxicity risks (H302, H315, H319, H335) compared to the 4-bromo derivative .

Hydrochloride Salts

The hydrochloride salt of the target compound (CAS: 1159824-49-3) enhances aqueous solubility, making it preferable for pharmaceutical formulations. Similar salts, such as (S)-2-Amino-3-phenylpropan-1-ol hydrochloride (CAS: 58852-38-3), demonstrate reduced halogen-related toxicity but lower electrophilicity in synthesis .

Spectroscopic Differentiation

Infrared (IR) spectroscopy distinguishes structural analogues via the fingerprint region (500–1500 cm⁻¹). For example:

- Target compound vs. (R)-enantiomer : Identical functional group regions (O-H stretch ~3300 cm⁻¹, N-H ~1600 cm⁻¹) but divergent fingerprint patterns due to stereochemistry .

- Para- vs. meta-bromo isomers : Slight shifts in C-Br stretches (~600 cm⁻¹) and aromatic C-H bending modes .

Research Findings

Actividad Biológica

(S)-3-Amino-3-(4-bromophenyl)propan-1-ol, a compound with significant pharmacological potential, has been studied for its biological activity, particularly in relation to its effects on various cellular pathways and its therapeutic applications. This article synthesizes findings from diverse research sources, highlighting its synthesis, biological mechanisms, and potential therapeutic roles.

This compound is an amino alcohol derived from the corresponding β-amino acid. The synthesis typically involves the reduction of β-amino acids or related precursors using reducing agents like LiAlH₄ in an inert atmosphere, yielding the desired compound in moderate to high yields .

The biological activity of this compound can be attributed to its interaction with several key signaling pathways:

- Inhibition of Protein Kinase B (PKB) : Research indicates that compounds similar to this compound may modulate the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival. Inhibition of PKB has been linked to anti-cancer effects by promoting apoptosis in cancer cells .

- Effects on Apoptotic Pathways : The compound's ability to influence apoptotic factors suggests it may protect against malignancies by enhancing pro-apoptotic signaling while inhibiting anti-apoptotic pathways .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

These findings indicate that this compound exhibits promising anticancer properties across various cancer cell lines.

Neuroprotective Effects

In addition to its anticancer activity, preliminary studies suggest that the compound may have neuroprotective effects. It appears to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies and Clinical Implications

A notable case study involved the application of this compound in a xenograft model where it demonstrated significant tumor reduction compared to control groups. The study highlighted its potential as a lead compound for developing new cancer therapies, particularly targeting solid tumors resistant to conventional treatments .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-3-Amino-3-(4-bromophenyl)propan-1-ol, and how do reaction conditions influence enantiomeric purity?

- Methodology : The compound can be synthesized via reduction of nitro intermediates. For example, 3-(4-bromophenyl)-2-nitropropene can be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) under inert atmospheres. Catalytic hydrogenation (e.g., Pd/C under H₂) is another industrial-scale method. Enantiomeric purity is highly dependent on chiral resolution techniques, such as crystallization with chiral auxiliaries or enzymatic resolution .

- Key Variables : Temperature (0–25°C), solvent polarity, and catalyst loading. Polar solvents like THF favor higher yields, while lower temperatures reduce racemization .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its stereoisomers or analogs?

- NMR Analysis : The chiral carbon (C3) shows distinct splitting patterns in - and -NMR. For instance, the hydroxyl proton (C1-OH) resonates at δ 1.8–2.2 ppm (broad), while the amino group (C3-NH₂) appears at δ 2.5–3.0 ppm. The 4-bromophenyl group produces aromatic protons at δ 7.2–7.6 ppm (doublets, J = 8 Hz) .

- Mass Spectrometry : Molecular ion peaks at m/z 258/260 ([M+H]⁺, Br isotope pattern) confirm the molecular formula C₉H₁₁BrNO. Fragmentation patterns (e.g., loss of H₂O or NH₃) differentiate it from analogs like (R)-isomers or halogen-substituted derivatives .

Q. What are the recommended protocols for purifying this compound to ≥95% purity?

- Chromatography : Use silica gel column chromatography with a gradient of ethyl acetate/hexane (20–50%) or reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile).

- Crystallization : Ethanol/water mixtures (70:30 v/v) yield needle-like crystals. Recrystallization improves enantiomeric excess (ee) to >99% in some cases .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in the pharmacological activity of this compound across different assays?

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) reveal binding affinities to targets like G-protein-coupled receptors (GPCRs) or enzymes. Contradictions in IC₅₀ values may arise from protonation state variations (amino group pKa ~9.5) or solvent effects .

- Data Reconciliation : Compare free energy landscapes (MM-PBSA/GBSA) across assay conditions (pH, ionic strength) to identify dominant interaction modes .

Q. What strategies mitigate the compound’s instability under oxidative conditions during long-term biological assays?

- Stabilization Methods :

- Add antioxidants (e.g., 0.1% ascorbic acid) to cell culture media.

- Store solutions in amber vials under argon at −20°C to prevent hydroxyl group oxidation to ketones .

Q. How does the bromine atom’s position (para vs. meta/ortho) affect the compound’s reactivity in nucleophilic substitution reactions?

- Comparative Reactivity :

| Position | Reaction Rate (k, M⁻¹s⁻¹) | Major Product |

|---|---|---|

| Para | 1.2 × 10⁻³ | Amide derivatives (e.g., with acyl chlorides) |

| Meta | 0.8 × 10⁻³ | Cyclized lactams (via intramolecular attack) |

- Mechanistic Insight : The para-bromo group enhances electrophilicity at C3 due to resonance withdrawal, favoring SN² pathways. Steric hindrance in meta/ortho analogs reduces reactivity .

Safety and Handling

Q. What are the critical hazards associated with handling this compound, and which personal protective equipment (PPE) is essential?

- Hazards :

- Acute oral toxicity (LD₅₀ ~300 mg/kg in rats).

- Skin/eye irritation (GHS Category 2).

- Respiratory sensitization (H335) due to fine dust .

- PPE : Nitrile gloves, FFP2 respirator, and chemical splash goggles. Use fume hoods for weighing and reactions .

Data Contradictions and Solutions

Q. Why do enantiomeric excess (ee) values vary between HPLC and polarimetry measurements?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.